

Spectroscopic and Synthetic Profile of 4-Hydroxy-3-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzonitrile

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **4-Hydroxy-3-methylbenzonitrile** (IUPAC Name: **4-hydroxy-3-methylbenzonitrile**, CAS No. 15777-70-5).[1] Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted spectroscopic data based on computational models, alongside a detailed, plausible synthetic protocol. Furthermore, a hypothesized biological mechanism of action is presented, drawing from the known activities of structurally related phenolic compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Spectroscopic Data

While experimental spectra for **4-Hydroxy-3-methylbenzonitrile** are not readily available in reviewed literature, the following tables summarize the predicted spectroscopic data. These predictions are based on established principles of spectroscopy and computational chemistry, providing a foundational dataset for the identification and characterization of this compound.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of **4-Hydroxy-3-methylbenzonitrile** is expected to exhibit characteristic peaks corresponding to its principal functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (Phenol)	3600-3200	Strong, Broad	The broadness is due to intermolecular hydrogen bonding.
C-H Stretch (Aromatic)	3100-3000	Medium	Characteristic of the benzene ring.
C-H Stretch (Methyl)	2960-2850	Medium	Corresponding to the methyl group substituent.
C≡N Stretch (Nitrile)	2240-2220	Strong, Sharp	A highly characteristic and intense absorption.
C=C Stretch (Aromatic)	1600-1450	Medium-Strong	Multiple bands are expected for the aromatic ring.
O-H Bend (Phenol)	1410-1310	Medium	In-plane bending vibration.
C-O Stretch (Phenol)	1260-1180	Strong	

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a typical deuterated solvent (e.g., CDCl₃) would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.

Proton Type	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Notes
Phenolic OH	4.5-6.0	Singlet (broad)	1H	Chemical shift can be variable and the peak may be broad; will exchange with D ₂ O.
Aromatic H	6.8-7.5	Multiplet	3H	The exact shifts and coupling patterns will depend on the electronic environment.
Methyl CH ₃	2.1-2.4	Singlet	3H	A sharp singlet for the methyl group protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Type	Predicted Chemical Shift (ppm)	Notes
C-OH (Aromatic)	155-160	The carbon atom attached to the hydroxyl group.
C-CN (Aromatic)	100-110	The carbon atom to which the nitrile group is attached.
C-CH ₃ (Aromatic)	125-130	The carbon atom bearing the methyl group.
Aromatic CH	115-135	Multiple signals are expected for the other aromatic carbons.
C≡N (Nitrile)	117-120	The carbon of the nitrile group.
Methyl CH ₃	15-20	The carbon of the methyl group.

Predicted Mass Spectrometry

The mass spectrum of **4-Hydroxy-3-methylbenzonitrile** is expected to show a prominent molecular ion peak. Predicted collision cross-section data for various adducts are also available.

Parameter	Predicted Value	Notes
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	[1]
Monoisotopic Mass	133.0528 Da	[1]
[M+H] ⁺	134.0600 m/z	[2]
[M-H] ⁻	132.0455 m/z	[2]
Predicted Fragmentation	[M-HCN] ⁺ , [M-CH ₃] ⁺	Common fragmentation pathways for benzonitriles and methylated aromatics.

Experimental Protocols

As **4-Hydroxy-3-methylbenzonitrile** is not readily available commercially, a plausible synthetic route is detailed below. This two-step synthesis starts from the commercially available o-cresol.

Synthesis of 4-Hydroxy-3-methylbenzaldehyde

This intermediate can be synthesized from o-cresol via the Reimer-Tiemann reaction.

Materials:

- o-Cresol
- Chloroform (CHCl_3)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Water
- Ethanol

Procedure:

- A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- o-Cresol is added to the flask, and the mixture is heated.
- Chloroform is added dropwise to the heated mixture with vigorous stirring.
- After the addition is complete, the reaction mixture is refluxed for several hours.
- The excess chloroform is removed by distillation.
- The remaining alkaline solution is acidified with hydrochloric acid.

- The resulting mixture is steam distilled to separate the product from unreacted starting materials and side products.
- The crude 4-hydroxy-3-methylbenzaldehyde is then purified by recrystallization from a suitable solvent such as aqueous ethanol.

Synthesis of 4-Hydroxy-3-methylbenzonitrile

The target compound can be synthesized from 4-hydroxy-3-methylbenzaldehyde by conversion to the corresponding oxime, followed by dehydration.[3]

Step 1: Formation of 4-Hydroxy-3-methylbenzaldoxime

Materials:

- 4-Hydroxy-3-methylbenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH) or Sodium carbonate (Na_2CO_3)
- Water
- Ethanol

Procedure:

- 4-Hydroxy-3-methylbenzaldehyde is dissolved in ethanol in a reaction flask.
- An aqueous solution of hydroxylamine hydrochloride and sodium hydroxide (or sodium carbonate) is prepared and added to the aldehyde solution.
- The mixture is stirred at room temperature or gently warmed until the reaction is complete (monitored by TLC).
- The reaction mixture is then poured into cold water and acidified to precipitate the oxime.
- The crude 4-hydroxy-3-methylbenzaldoxime is collected by filtration, washed with water, and dried.

Step 2: Dehydration of 4-Hydroxy-3-methylbenzaldoxime

Materials:

- 4-Hydroxy-3-methylbenzaldoxime
- Acetic anhydride ((CH₃CO)₂O) or another suitable dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide)
- Pyridine (optional, as a catalyst)

Procedure:

- The dried 4-hydroxy-3-methylbenzaldoxime is mixed with an excess of acetic anhydride.
- The mixture is heated under reflux for a few hours.
- After cooling, the reaction mixture is poured into ice water to hydrolyze the excess acetic anhydride and precipitate the product.
- The crude **4-Hydroxy-3-methylbenzonitrile** is collected by filtration, washed thoroughly with water, and then purified by recrystallization or column chromatography.

Biological Context and Signaling Pathways

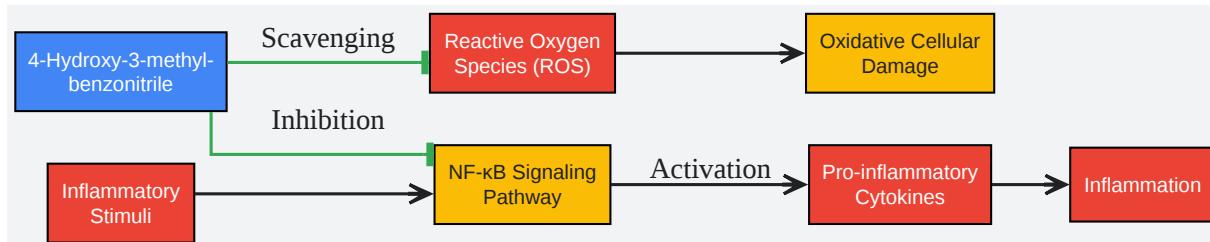
Phenolic compounds, including various substituted benzonitriles, are known to possess a range of biological activities, often attributed to their antioxidant and enzyme-inhibiting properties. While the specific biological targets of **4-Hydroxy-3-methylbenzonitrile** have not been extensively studied, its structure suggests potential interactions with pathways involved in cellular stress and inflammation.

Hypothesized Mechanism of Action

It is hypothesized that **4-Hydroxy-3-methylbenzonitrile** may act as an antioxidant by scavenging reactive oxygen species (ROS). Furthermore, it could potentially modulate inflammatory responses by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) or by influencing transcription factors like NF-κB, which play a crucial role in the inflammatory cascade.

Visualized Signaling Pathway

The following diagram illustrates a potential mechanism by which **4-Hydroxy-3-methylbenzonitrile** could exert antioxidant and anti-inflammatory effects.



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Caption: Hypothesized antioxidant and anti-inflammatory action of **4-Hydroxy-3-methylbenzonitrile**.

Disclaimer

The spectroscopic data presented in this document are predicted and have not been confirmed by experimental analysis. The synthetic protocols are based on established chemical transformations and may require optimization. The biological activities and signaling pathways described are hypothesized based on the chemical structure and the known properties of related compounds and require experimental validation. This document is intended for informational purposes for a scientific audience and should not be used as a substitute for rigorous experimental investigation.

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